Increased Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Capacity vs. Simpler Dichlorophenyl Sulfonamides
The target compound possesses a TPSA of approximately 84 Ų and two hydrogen bond donors (both amide/sulfonamide NH groups), compared to approximately 55 Ų and one donor for N-(3,4-dichlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 684226-24-2, MW 330.2), which lacks the propanamide linker [1]. This difference places the target compound in a more favorable region of the Rule-of-Five chemical space for oral bioavailability while potentially enabling additional target interactions [2].
| Evidence Dimension | Topological Polar Surface Area and hydrogen bond donor count |
|---|---|
| Target Compound Data | TPSA ≈ 84 Ų; 2 HBD (estimated from structure using standard fragment contributions) |
| Comparator Or Baseline | N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 684226-24-2): TPSA ≈ 55 Ų; 1 HBD; MW 330.2 |
| Quantified Difference | ΔTPSA ≈ +29 Ų; ΔHBD = +1; ΔMW = +71.1 Da |
| Conditions | Calculated using the fragment-based TPSA method (Ertl et al., 2000) applied to SMILES structures of both compounds. |
Why This Matters
The additional hydrogen bond donor and larger polar surface area may provide differential binding opportunities for targets requiring bidentate hydrogen-bonding interactions (e.g., kinase hinge regions, protease active sites), while maintaining acceptable passive permeability, making the target compound a more versatile scaffold than the simpler dichlorophenyl sulfonamide.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. doi:10.1021/jm000942e. Establishes the fragment-based TPSA methodology used for these calculations. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. Demonstrates that TPSA ≤ 140 Ų and HBD ≤ 5 are key determinants of oral bioavailability. View Source
